5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose
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Overview
Description
5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose is a versatile compound widely used in the biomedical industry. It plays a crucial role in the synthesis of various drugs and pharmaceutical intermediates. The compound is known for its stability and reactivity, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranoseThe reaction conditions often include the use of anhydrous solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Plays a role in the synthesis of nucleoside analogs, which are crucial in studying DNA and RNA functions.
Medicine: Involved in the development of antiviral and anticancer drugs by serving as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose involves its ability to act as a protecting group. By temporarily masking reactive hydroxyl groups, it allows for selective reactions at other sites on the molecule. This selective protection is crucial in multi-step organic syntheses, enabling the formation of complex molecules with high precision.
Comparison with Similar Compounds
Similar Compounds
5-O-tert-Butyldiphenylsilyl-2,3-isopropylidene-D-ribonolactone: Another compound with similar protective properties but different reactivity and applications.
5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose: A closely related compound with slight variations in structure and function.
Uniqueness
What sets 5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose apart is its unique combination of stability and reactivity. Its ability to selectively protect hydroxyl groups while allowing for other reactions makes it an invaluable tool in synthetic chemistry.
Properties
IUPAC Name |
6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-22,25H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVHEXLXHQNNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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